3-(2,3-Dichlorophenoxy)azetidine
Overview
Description
Synthesis Analysis
Azetidines can be synthesized by aza Paternò–Büchi reactions, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines . Another method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular formula of “3-(2,3-Dichlorophenoxy)azetidine” is C9H9Cl2NO . The exact molecular structure is not available in the sources I found.Physical And Chemical Properties Analysis
The molecular weight of “3-(2,3-Dichlorophenoxy)azetidine” is 254.54 g/mol . It is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Medicinal Chemistry
- Azetidines, including compounds like 3-(2,3-Dichlorophenoxy)azetidine, play a crucial role in the synthesis of various therapeutics and medicinally significant molecules. A study demonstrated the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, highlighting their potential in in-vitro antioxidant activity, which could pave the way for developing potent medicinal agents (Nagavolu et al., 2017).
Chemical Structure and Synthesis
- Research has explored the structural features and synthetic methods of azetidines. For example, the synthesis of azetidine from 3-amino-l-propanol or 3-halopropylamine hydrohalides has been reported, demonstrating efficient routes to prepare azetidine, which is crucial for developing N-substituted azetidines (Huszthy et al., 1993).
Versatility in Heterocyclic Synthons
- Azetidines are recognized for their versatility as heterocyclic synthons. They are noted for their potential in catalytic processes and as candidates for ring-opening and expansion reactions, which makes them highly valuable in synthetic chemistry (Mehra et al., 2017).
Applications in Pharmacology
- Azetidines, including 3-(2,3-Dichlorophenoxy)azetidine, have shown a diverse range of pharmacological activities. They are studied for their potential in treating various conditions and are considered valuable scaffolds in medicinal research due to their stability, molecular rigidity, and chemical and biological properties (Parmar et al., 2021).
Advanced Synthesis Techniques
- There are ongoing advancements in the synthesis of azetidines, including 3-(2,3-Dichlorophenoxy)azetidine. Techniques like gold-catalyzed intermolecular oxidation of alkynes have been employed for the flexible and stereoselective synthesis of azetidin-3-ones, a related compound, indicating the evolving methods in azetidine chemistry (Ye et al., 2011).
Safety And Hazards
The safety information for “3-(2,3-Dichlorophenoxy)azetidine” indicates that it may be harmful and it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Azetidines have been the subject of recent research due to their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . The review of recent advances in the synthesis, reactivity, and application of azetidines highlights recent improvements and the discovery of new reaction protocols .
properties
IUPAC Name |
3-(2,3-dichlorophenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6,12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORWUTJILOQVHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301500 | |
Record name | 3-(2,3-Dichlorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorophenoxy)azetidine | |
CAS RN |
1219948-72-7 | |
Record name | 3-(2,3-Dichlorophenoxy)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3-Dichlorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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